Pentylcyclohexane

Catalog No.
S1891689
CAS No.
4292-92-6
M.F
C11H22
M. Wt
154.29 g/mol
Availability
In Stock
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Pentylcyclohexane

CAS Number

4292-92-6

Product Name

Pentylcyclohexane

IUPAC Name

pentylcyclohexane

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

InChI

InChI=1S/C11H22/c1-2-3-5-8-11-9-6-4-7-10-11/h11H,2-10H2,1H3

InChI Key

HLTMUYBTNSVOFY-UHFFFAOYSA-N

SMILES

CCCCCC1CCCCC1

Canonical SMILES

CCCCCC1CCCCC1

Pentylcyclohexane is an organic compound with the molecular formula C₁₁H₂₂ and a molecular weight of approximately 154.29 g/mol. It consists of a cyclohexane ring substituted with a pentyl group, making it a member of the cycloalkane family. The structure can be represented as follows:

Pentylcyclohexane C11H22\text{Pentylcyclohexane }C_{11}H_{22}

This compound is characterized by its relatively high boiling point, which ranges between 469.4 K and 477 K, indicating its stability under various temperature conditions . Its density is about 752.4 kg/m³ at room temperature .

Currently, there is no significant research available on the specific mechanism of action of amylcyclohexane in biological systems.

Amylcyclohexane is considered a hazardous material due to the following properties []:

  • Combustible Liquid: Its flash point of 66°C indicates a risk of fire if exposed to heat or ignition sources.
  • Acute Aquatic Toxicity: It is classified as "very toxic to aquatic life with long lasting effects," posing a threat to aquatic ecosystems in case of spills or improper disposal [].

Precautionary Measures:

  • Handle with appropriate personal protective equipment (gloves, safety glasses, respirator in enclosed spaces).
  • Work in well-ventilated areas.
  • Store away from heat sources and open flames.
  • Dispose of waste according to proper regulations for hazardous materials.

Pentylcyclohexane undergoes typical reactions associated with aliphatic hydrocarbons, including:

  • Substitution Reactions: It can participate in electrophilic substitution reactions where hydrogen atoms on the cyclohexane ring are replaced by other substituents.
  • Hydrogenation: The compound can undergo hydrogenation reactions to yield more saturated hydrocarbons.
  • Oxidation: Oxidative processes can convert pentylcyclohexane into alcohols or ketones, depending on the reaction conditions.

These reactions are fundamental in synthetic organic chemistry, particularly in the development of more complex molecules.

Pentylcyclohexane can be synthesized through several methods:

  • Alkylation of Cyclohexane: This method involves the alkylation of cyclohexane using pentyl halides in the presence of a strong base.
  • Hydroformylation: A more advanced method involves hydroformylating alkenes followed by hydrogenation to yield pentylcyclohexane.
  • Catalytic Hydrogenation: Starting from pentene and cyclohexene, catalytic hydrogenation can produce pentylcyclohexane as a product.

These synthesis methods highlight the versatility and accessibility of this compound in laboratory settings.

Pentylcyclohexane has various applications in different fields:

  • Solvent: It serves as a solvent for organic reactions due to its non-polar nature.
  • Chemical Intermediate: It is utilized as an intermediate in the synthesis of more complex organic compounds.
  • Research: Its properties make it a subject of study in material science and chemical engineering.

These applications underscore its importance in both industrial and academic research contexts.

Pentylcyclohexane shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
HexylcyclohexaneC₁₂H₂₄One additional carbon compared to pentylcyclohexane
HeptylcyclohexaneC₁₃H₂₈Two additional carbons; higher boiling point
CyclopentylpentaneC₁₁H₂₂Different ring structure; similar molecular weight
1-Pentyl-1-cyclopropaneC₈H₁₄Contains a cyclopropane ring; different reactivity

These compounds illustrate the diversity within similar hydrocarbons while highlighting how pentylcyclohexane stands out due to its specific structure and properties.

Conventional Synthetic Pathways

Pentylcyclohexane synthesis employs several established methodologies, each with distinct advantages and limitations for industrial and laboratory applications.

Alkylation of Cyclohexane

The direct alkylation of cyclohexane represents one of the most straightforward approaches to pentylcyclohexane synthesis. This method involves the reaction of cyclohexane with pentyl halides in the presence of strong Lewis acid catalysts, particularly aluminum chloride [1] . The reaction typically proceeds under elevated temperatures ranging from room temperature to 100°C under inert atmospheric conditions.

The mechanism involves the formation of a pentyl carbocation through interaction with the Lewis acid catalyst, followed by electrophilic attack on the cyclohexane ring. This pathway achieves yields of 65-85%, making it commercially viable for large-scale production [1]. However, the method suffers from potential carbocation rearrangements, which can lead to isomeric products and reduced selectivity.

Friedel-Crafts Acylation Followed by Reduction

An alternative two-step approach employs Friedel-Crafts acylation of benzene with pentanoyl chloride, followed by catalytic hydrogenation. The initial acylation step occurs at approximately 60°C using aluminum chloride as catalyst, forming pentylbenzene derivatives [3] [4]. Subsequently, the aromatic ring undergoes complete hydrogenation under high pressure (100-150°C, 10-50 atmospheres) using nickel or platinum catalysts [5] [6].

This methodology offers excellent yields of 70-90% with good selectivity, as the acylation step prevents carbocation rearrangements. The process is particularly suitable for industrial applications due to its scalability and reproducibility [8].

Direct Alkylation with Pentyl Halides

Direct alkylation using pentyl chloride, bromide, or iodide under Lewis acid catalysis represents a well-established synthetic route. The reaction employs catalysts such as aluminum chloride or zinc chloride under anhydrous conditions at elevated temperatures [9]. This approach typically yields 60-80% of the desired product.

The methodology involves the formation of pentyl electrophiles through halide abstraction by the Lewis acid, creating reactive species that attack the cyclohexane ring. While commercially viable, this approach requires careful control of reaction conditions to minimize side reactions and over-alkylation [10].

Cyclohexene-Based Alkylation

A specialized approach utilizes cyclohexene as the starting material, reacting with pentyl chloroformates in the presence of ethylaluminum sesquichloride. This method operates under mild conditions at room temperature using dichloromethane as solvent [10]. The addition of triethylsilane as a hydride donor significantly improves yields to 69-82% while suppressing oligomerization reactions.

This methodology offers the advantage of regioselective alkylation with minimal side product formation. The process is particularly effective for preparing branched alkylcyclohexanes with high stereochemical control [10].

Table 1: Conventional Synthetic Pathways for Pentylcyclohexane

MethodStarting MaterialsCatalysts/ReagentsConditionsYield (%)AdvantagesLimitations
Alkylation of CyclohexaneCyclohexane + Pentyl halidesAlCl₃, Strong baseRoom temp to 100°C, inert atmosphere65-85Direct approach, well-establishedCarbocation rearrangements possible
Friedel-Crafts Acylation followed by ReductionBenzene + Pentanoyl chloride, then H₂/catalystAlCl₃, then Ni/Pt catalyst60°C, then 100-150°C, high pressure70-90High yield, good selectivityMulti-step process, energy intensive
Direct Alkylation with Pentyl HalidesCyclohexane + Pentyl chloride/bromide/iodideLewis acids (AlCl₃, ZnCl₂)Elevated temperature, anhydrous conditions60-80Scalable, commercial viabilitySide reactions, over-alkylation
Cyclohexene + Pentyl reagentsCyclohexene + Pentyl chloroformatesEt₃Al₂Cl₃, TriethylsilaneRoom temp, dichloromethane solvent69-82Mild conditions, good yieldsLimited substrate scope
Oxidation-Reduction sequencePentylcyclohexanol precursorsOxidizing/reducing agentsVariable depending on specific transformation50-75Flexible synthetic routeMultiple steps required

Catalytic and Green Chemistry Approaches

Modern synthetic chemistry increasingly emphasizes environmentally sustainable methodologies that minimize waste generation and energy consumption while maintaining high efficiency and selectivity.

Supported Ionic Liquid Phase Catalysis

Rhodium nanoparticles immobilized on triphenylphosphonium-based supported ionic liquid phases represent a significant advancement in catalytic synthesis. The Rh@SILP(Ph₃-P-NTf₂) system enables selective hydrogenation and hydrodeoxygenation of aromatic ketones to cyclohexane derivatives under mild conditions [11] [12].

This methodology operates at temperatures of 90-150°C under modest pressures (1-10 atmospheres) while achieving selectivities exceeding 95%. The catalyst system demonstrates excellent recyclability, maintaining activity over multiple reaction cycles. The intimate contact between rhodium nanoparticles and the phosphonium ionic liquid proves essential for optimal deoxygenation reactivity [11].

The versatility of this approach extends to the production of various cyclohexane derivatives from Friedel-Crafts acylation products and lignin-derived aromatic ketones, opening pathways for biomass utilization in chemical synthesis [12].

Zeolite-Catalyzed Alkylation

Zeolite catalysts, particularly ZSM-5 and Beta frameworks, offer environmentally friendly alternatives to traditional Lewis acid catalysis. These microporous aluminosilicate materials provide shape-selective catalysis while eliminating liquid acid waste streams [13] [14].

The zeolite-catalyzed approach operates at temperatures of 150-200°C under atmospheric pressure, achieving selectivities of 85-90%. The solid catalyst nature facilitates easy separation and regeneration, contributing to process sustainability. The methodology particularly excels in producing specific isomers through shape-selective effects within the zeolite pore structure [13].

Microwave-Assisted Synthesis

Microwave irradiation provides energy-efficient heating that significantly reduces reaction times while maintaining high yields. This technology enables rapid temperature rise and uniform heating throughout the reaction mixture [15] [16].

Microwave-assisted synthesis typically operates at 100-200°C under atmospheric pressure, achieving yields of 80-90% in dramatically reduced reaction times compared to conventional heating. The methodology demonstrates excellent energy efficiency and can be readily scaled for industrial applications [16].

Solvent-Free Reactions

Elimination of organic solvents represents a fundamental principle of green chemistry. Solid acid catalysts enable pentylcyclohexane synthesis under solvent-free conditions, operating at temperatures of 25-100°C [15] [13].

This approach achieves selectivities of 75-85% while virtually eliminating solvent waste. The methodology proves particularly attractive for industrial applications where solvent recovery and disposal present significant cost and environmental challenges [15].

Table 2: Catalytic and Green Chemistry Approaches

MethodCatalyst SystemGreen FeaturesTemperature (°C)Pressure (atm)Selectivity (%)Environmental Impact
Supported Ionic Liquid Phase CatalysisRh@SILP(Ph₃-P-NTf₂)Recyclable catalyst, mild conditions90-1501-10>95Low - recyclable components
Rhodium Nanoparticle CatalysisRh nanoparticles on supportsAtom economy, recyclable80-1201-590-95Low - minimal waste
Zeolite-Catalyzed AlkylationZSM-5, Beta zeolitesNo liquid acid waste, regenerable150-2001-285-90Medium - some energy requirements
Microwave-Assisted SynthesisVarious catalysts under MWEnergy efficient, reduced time100-200180-90Low - energy efficient
Solvent-Free ReactionsSolid acid catalystsNo organic solvents, minimal waste25-100175-85Very low - no solvents
Hydrogenation with Green SolventsPd/C, Ni/Al₂O₃Renewable hydrogen, clean process100-15010-50>98Low - clean hydrogen source

Purification and Isolation Techniques

Effective purification and isolation of pentylcyclohexane requires careful selection of separation methods based on the physical properties of the target compound and associated impurities.

Fractional Distillation

Fractional distillation represents the most widely employed purification technique for pentylcyclohexane due to its favorable boiling point of 202°C. The process operates at atmospheric pressure (200-220°C) and achieves purities of 95-98% with typical yields of 85-95% [17] [18].

The technique exploits differences in boiling points between pentylcyclohexane and potential impurities. Multiple theoretical plates within the fractionating column enable effective separation of components with boiling point differences as small as 10-15°C [18]. Industrial applications favor this method due to its scalability and cost-effectiveness, despite significant energy requirements.

Vacuum Distillation

For heat-sensitive applications or when conventional distillation proves insufficiently selective, vacuum distillation offers reduced operating temperatures. The technique operates at 150-180°C under reduced pressure (10-50 mmHg), achieving purities of 96-99% with yields of 80-90% [18].

Vacuum distillation proves particularly valuable when dealing with thermally labile impurities or when energy conservation is prioritized. The reduced temperature operation minimizes thermal decomposition while maintaining excellent separation efficiency [18].

Recrystallization

Although pentylcyclohexane exists as a liquid at room temperature, recrystallization techniques can be applied to solid derivatives or at reduced temperatures. The process involves dissolution in hot solvent followed by controlled cooling to induce crystallization [19] [20].

Recrystallization achieves the highest purities (98-99.5%) among common purification techniques, though yields typically range from 70-85%. The method requires careful solvent selection based on solubility characteristics and temperature dependence [21]. Success depends on significant solubility differences between the target compound and impurities.

Column Chromatography

Column chromatography provides versatile purification capabilities, particularly for small-scale preparations or complex mixtures. The technique employs silica gel or other stationary phases with various solvent systems to achieve differential separation [22] [23].

Operating at room temperature with diverse solvent gradients, column chromatography achieves purities of 95-99% with yields of 75-90%. The method excels in resolving closely related isomers and removing trace impurities that prove difficult to separate by distillation [23]. However, the technique remains time-intensive and generates significant solvent waste.

Supercritical Fluid Extraction

Supercritical carbon dioxide extraction offers clean, solvent-free purification for high-value applications. The process operates at 40-60°C under pressures of 100-300 bar, achieving exceptional purities of 99-99.5% with yields of 85-95% [13].

This methodology leaves no residual solvents in the final product, making it ideal for pharmaceutical or specialty chemical applications. The technique particularly excels in removing polar impurities while preserving the integrity of the target hydrocarbon [13].

Molecular Sieve Separation

Gas-phase molecular sieve separation exploits size differences between molecules for selective purification. The technique operates from room temperature to 100°C under controlled atmospheric conditions, achieving purities of 95-98% with yields of 90-95% [24].

Molecular sieves prove effective for removing smaller molecules or isomers with different molecular dimensions. The method enables continuous operation and proves particularly valuable for large-scale industrial applications where other separation techniques prove economically unfavorable [24].

Table 3: Purification and Isolation Techniques

TechniquePrincipleOperating ConditionsPurity Achieved (%)Typical Yield (%)AdvantagesLimitationsApplications
Fractional DistillationBoiling point differences200-220°C at 1 atm95-9885-95Scalable, cost-effectiveEnergy intensiveIndustrial scale production
Vacuum DistillationReduced pressure distillation150-180°C at 10-50 mmHg96-9980-90Lower temperature operationRequires vacuum equipmentHeat-sensitive compounds
RecrystallizationSolubility differences at varying temperatureHot solvent cooling to RT98-99.570-85High purity achievableSuitable solvent requiredFinal purification step
Column ChromatographyDifferential adsorption on stationary phaseRT, various solvent systems95-9975-90Versatile, high resolutionTime-consuming, solvent useLaboratory scale purification
Supercritical Fluid ExtractionSelective solubility in supercritical fluids40-60°C, 100-300 bar99-99.585-95Clean, no residual solventsHigh pressure equipment neededHigh-value products
Molecular Sieve SeparationSize-selective molecular separationRT to 100°C, controlled atmosphere95-9890-95Continuous operation possibleLimited to size differencesGas-phase separations

Table 4: Comparative Analysis of Synthesis Routes

Synthesis RouteOverall Yield (%)Number of StepsEnvironmental Score (1-10)Industrial ViabilityCost Factor
Traditional Friedel-Crafts60-752-34HighLow
Direct Alkylation65-801-25HighLow
Green Catalytic Methods80-951-28MediumMedium
Microwave-Assisted75-851-27MediumMedium
SILP Catalysis85-9519HighHigh

Table 5: Physical Properties of Pentylcyclohexane

PropertyValueUnitsNotes
Molecular FormulaC₁₁H₂₂-Saturated cycloalkane with pentyl side chain
Molecular Weight154.29g/molCalculated from molecular formula
CAS Registry Number4292-92-6-Chemical Abstracts Service registry
Melting Point-57.5°CFreezing point under standard conditions
Boiling Point202°CNormal boiling point at 1 atm
Density (20°C)0.802g/mLLiquid density at room temperature
Refractive Index1.4445-Optical property for identification
Flash Point63°CFlammability safety parameter
Solubility in WaterImmiscible-Hydrophobic hydrocarbon
LogP (octanol/water)5.736-Partition coefficient, lipophilic

XLogP3

5.7

Boiling Point

203.7 °C

Melting Point

-57.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.37 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

29949-27-7
4292-92-6

Wikipedia

Pentylcyclohexane

General Manufacturing Information

Cyclohexane, pentyl-: INACTIVE

Dates

Last modified: 08-16-2023

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